2-phenoxy-N-(4-phenoxyphenyl)acetamide
Description
Properties
Molecular Formula |
C20H17NO3 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-phenoxy-N-(4-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C20H17NO3/c22-20(15-23-17-7-3-1-4-8-17)21-16-11-13-19(14-12-16)24-18-9-5-2-6-10-18/h1-14H,15H2,(H,21,22) |
InChI Key |
GKQHTJONQWBUDV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that 2-phenoxy-N-(4-phenoxyphenyl)acetamide exhibits notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus. The compound disrupts bacterial cell wall synthesis, leading to cell lysis and death.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests potential therapeutic benefits in treating inflammatory conditions like arthritis .
Antiviral Activity
Emerging research suggests that this compound may possess antiviral properties. Preliminary studies indicate it could inhibit viral replication through mechanisms that are yet to be fully elucidated.
Biological Research
SIRT2 Inhibition
Recent studies have focused on modifying the compound to enhance its inhibitory potency against SIRT2, an enzyme implicated in various diseases, including cancer and neurodegeneration. Modifications to the linker and tail groups have shown improved inhibition rates, making it a candidate for further therapeutic exploration .
Mechanism of Action
The mechanism of action involves the interaction of the phenoxy groups with specific molecular targets, potentially modulating enzymatic activities and signaling pathways critical for cellular functions .
Industrial Applications
This compound is utilized in the synthesis of various organic compounds and as a reagent in chemical reactions. Its unique structure allows it to serve as an intermediate in the production of pharmaceuticals and specialty chemicals, enhancing the efficiency of industrial processes.
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamides
Substituent Variations on the Acetamide Backbone
2-Bromo-N-(4-phenoxyphenyl)acetamide
- Structure: Bromine replaces the phenoxy group on the α-carbon.
- Molecular Formula: C₁₄H₁₂BrNO₂.
- Key Differences : The bromine atom introduces electrophilicity, making it a reactive intermediate in alkylation reactions.
2-Hydroxy-N-(4-phenoxyphenyl)acetamide
Substituent Variations on the Phenyl Ring
2-Phenoxy-N-(4-sulfamoylphenyl)acetamide (Gd)
- Structure: Sulfamoyl group (-SO₂NH₂) replaces the phenoxy group on the phenyl ring.
- Molecular Formula : C₁₄H₁₄N₂O₄S.
- Melting Point : 206–207°C.
- Key Differences : The sulfamoyl group increases hydrogen-bonding capacity and crystallinity, leading to a higher melting point compared to the target compound .
N-[4-(4-Nitrophenoxy)phenyl]acetamide
- Structure: Nitro group (-NO₂) replaces the phenoxy group on the phenyl ring.
- Crystal packing involves N–H⋯O hydrogen bonds and π-π interactions .
Hybrid Modifications
2-Phenoxy-N-[4-(4-pyridinylmethyl)phenyl]acetamide
- Structure: Pyridinylmethyl group replaces the phenoxy group on the phenyl ring.
- Molecular Formula : C₂₀H₁₈N₂O₂.
2-(Indole Derivative)-N-((4-phenoxyphenyl)sulfonyl)acetamide (38)
- Structure : Indole moiety linked to a sulfonamide group.
Data Table: Key Properties of Comparable Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (R₁, R₂) | Melting Point (°C) | Notable Properties |
|---|---|---|---|---|---|
| 2-Phenoxy-N-(4-phenoxyphenyl)acetamide | C₂₀H₁₇NO₃ | 319.35 | R₁=PhO, R₂=PhO | 137.3–137.5 | High symmetry, moderate polarity |
| 2-Bromo-N-(4-phenoxyphenyl)acetamide | C₁₄H₁₂BrNO₂ | 306.16 | R₁=Br, R₂=PhO | - | Electrophilic intermediate |
| 2-Phenoxy-N-(4-sulfamoylphenyl)acetamide | C₁₄H₁₄N₂O₄S | 306.34 | R₁=PhO, R₂=SO₂NH₂ | 206–207 | High crystallinity |
| N-[4-(4-Nitrophenoxy)phenyl]acetamide | C₁₄H₁₂N₂O₄ | 272.26 | R₁=H, R₂=NO₂ | - | Electron-withdrawing nitro group |
| 2-Hydroxy-N-(4-phenoxyphenyl)acetamide | C₁₄H₁₃NO₃ | 243.26 | R₁=OH, R₂=PhO | - | Enhanced solubility |
Preparation Methods
Acetylation of 4-Phenoxyaniline with Phenoxyacetyl Chloride
The most widely documented method involves the reaction of 4-phenoxyaniline with phenoxyacetyl chloride in the presence of a base. Pyridine or triethylamine is typically employed to neutralize HCl generated during the reaction, driving the equilibrium toward product formation.
Reaction Conditions:
-
Solvent: Dichloromethane (DCM) or ethanol.
-
Temperature: 25–120°C, with optimal yields observed at 78°C.
-
Molar Ratios: A 1:1.2 molar ratio of 4-phenoxyaniline to phenoxyacetyl chloride ensures complete conversion.
Procedure:
-
Dissolve 4-phenoxyaniline in DCM under inert atmosphere.
-
Add phenoxyacetyl chloride dropwise while stirring.
-
Introduce pyridine (1.25 equivalents) to scavenge HCl.
-
Reflux for 20 hours, monitor via thin-layer chromatography (TLC).
-
Purify via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate).
Alternative Coupling Strategies Using Carbodiimide Reagents
For laboratories lacking acyl chlorides, carbodiimide-mediated coupling offers a viable alternative. This method utilizes phenoxyacetic acid and 4-phenoxyaniline with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC).
Reaction Conditions:
-
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Catalyst: 4-Dimethylaminopyridine (DMAP).
-
Temperature: Room temperature (25°C).
Procedure:
-
Activate phenoxyacetic acid with EDC/DCC in THF for 1 hour.
-
Add 4-phenoxyaniline and DMAP, stir for 24 hours.
-
Quench with water, extract with ethyl acetate, and dry over NaSO.
-
Concentrate under reduced pressure and purify via flash chromatography.
Yield: 75–80% with minor impurities (<5%).
Industrial-Scale Production and Optimization
Continuous Flow Reactor Systems
Industrial synthesis prioritizes throughput and cost-efficiency. Continuous flow reactors enable precise control over reaction parameters, reducing side products and energy consumption.
Key Parameters:
-
Residence Time: 10–15 minutes.
-
Temperature Gradient: 50°C (inlet) to 120°C (outlet).
Advantages:
Solvent and Catalyst Screening
Recent studies compare solvents and bases to optimize reaction kinetics:
| Solvent | Base | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DCM | Pyridine | 20 | 88 | 98 |
| Ethanol | Triethylamine | 24 | 85 | 97 |
| THF | DMAP | 18 | 82 | 96 |
Data synthesized from patent and journal sources.
Ethanol emerges as a greener alternative to DCM, albeit with marginally lower yields.
Mechanistic Insights and Side-Reaction Mitigation
Competing Hydrolysis of Phenoxyacetyl Chloride
In aqueous environments, phenoxyacetyl chloride undergoes hydrolysis to phenoxyacetic acid, reducing yields. Strategies to minimize this include:
Byproduct Formation and Purification Challenges
Common byproducts include:
-
N-(4-Phenoxyphenyl)phenoxyacetamide dimer (2–5% yield).
-
Unreacted 4-phenoxyaniline (<1%).
Mitigation:
Analytical Characterization and Quality Control
Spectroscopic Validation
Q & A
Q. What are the critical parameters for optimizing the synthesis of 2-phenoxy-N-(4-phenoxyphenyl)acetamide to achieve high yield and purity?
- Methodological Answer : The synthesis requires precise control of reaction conditions:
- Temperature : Maintain 60–80°C during nucleophilic substitution to avoid side reactions.
- Solvent Choice : Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates and enhance reactivity .
- Reaction Time : Monitor via TLC or HPLC to terminate the reaction at ~12–16 hours, preventing over-alkylation .
- Purification : Recrystallize using ethanol/water mixtures to remove unreacted phenoxy precursors.
Q. Which analytical techniques are indispensable for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to verify aromatic proton environments and acetamide carbonyl signals (e.g., δ 168–170 ppm for C=O) .
- IR Spectroscopy : Confirm C=O stretching vibrations at ~1650–1680 cm and N-H bending at ~1550 cm .
- HPLC : Assess purity (>95%) with a C18 column and acetonitrile/water gradient .
Q. What safety protocols should be prioritized when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from dust/aerosols.
- Storage : Store at 2–8°C in airtight containers to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound across studies?
- Methodological Answer :
- Replicate Experiments : Standardize assays (e.g., IC measurements) under identical conditions (pH, temperature) .
- Analytical Cross-Validation : Compare purity data (HPLC, NMR) to rule out batch-to-batch variability .
- Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent residues) .
Q. What strategies are effective for elucidating the mechanistic pathway of this compound in pharmacological studies?
- Methodological Answer :
- Target Identification : Use affinity chromatography or SPR to screen for protein binding partners .
- Metabolic Profiling : Incubate with liver microsomes and analyze metabolites via LC-MS to identify active intermediates .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with receptors like COX-2 or EGFR .
Q. How should structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Methodological Answer :
- Core Modifications : Synthesize analogs with substituents at the phenoxy rings (e.g., halogens, methoxy groups) and assess activity shifts .
- Bioisosteric Replacement : Replace the acetamide moiety with sulfonamide or urea groups to evaluate potency changes .
- Data Correlation : Tabulate IC values against electronic (Hammett constants) or steric parameters (Taft indices) to identify key SAR trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
